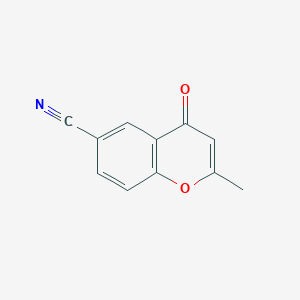

2-Methyl-4-oxo-4h-chromene-6-carbonitrile

Description

Significance of the Chromene Scaffold in Organic Chemistry and Medicinal Research

The chromene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. biosynth.com This has led to the development of numerous chromene-containing compounds with a broad spectrum of pharmacological activities. Researchers have extensively explored chromene derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticoagulant agents. smolecule.comamazonaws.comijrpc.comnih.gov The ability to readily modify the basic chromene structure allows chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules, making it a highly attractive framework for drug discovery. researchgate.net

Overview of 4H-Chromenone Derivatives and Their Academic Relevance

Within the broader family of chromenes, the 4H-chromenone derivatives, also known as chromones, represent a particularly significant subclass. ijrar.org These compounds are characterized by a carbonyl group at the 4-position of the chromene ring. This structural feature is integral to the biological activity of many naturally occurring flavonoids and isoflavonoids. The academic relevance of 4H-chromenone derivatives is underscored by the continuous efforts to develop novel and efficient synthetic methodologies for their preparation. ijrar.orgsielc.com The study of their structure-activity relationships (SAR) is a vibrant area of research, aimed at understanding how different substituents on the chromone (B188151) ring influence their biological effects. organic-chemistry.orgsharif.edu This knowledge is crucial for the rational design of new therapeutic agents with enhanced potency and selectivity. sharif.edu

Contextualization of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile within Chromene Chemistry

This compound is a specific derivative of the 4H-chromenone core. Its structure is defined by a methyl group at the 2-position and a carbonitrile (a compound containing a -C≡N functional group) at the 6-position. The introduction of these specific substituents onto the chromene scaffold is expected to modulate its electronic properties and, consequently, its chemical reactivity and biological activity.

The methyl group at the 2-position is a common feature in many chromone derivatives and can influence the compound's metabolic stability and binding interactions with biological targets. The carbonitrile group at the 6-position is an electron-withdrawing group, which can significantly alter the electron density distribution within the aromatic ring and the pyranone system. This can impact the molecule's reactivity in various chemical transformations and its potential to interact with biological macromolecules.

Despite its well-defined structure, detailed scientific literature specifically focusing on the synthesis, characterization, and biological evaluation of this compound is notably scarce. While general properties can be inferred from the broader class of chromone derivatives, specific experimental data for this particular compound remains limited in publicly accessible research. One chemical supplier notes its molecular formula as C₁₁H₇NO₂ and molecular weight as 185.18 g/mol , and suggests potential for oxidation of the methyl group, reduction of the nitrile group, and nucleophilic substitution reactions at the nitrile group. The same source also posits potential antimicrobial and anticancer properties, though without citing specific studies. smolecule.com The lack of dedicated research highlights an opportunity for future investigations into the unique properties and potential applications of this specific chromene derivative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7NO2 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-methyl-4-oxochromene-6-carbonitrile |

InChI |

InChI=1S/C11H7NO2/c1-7-4-10(13)9-5-8(6-12)2-3-11(9)14-7/h2-5H,1H3 |

InChI Key |

CMHHFVCZEOFFJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile and Analogous Structures

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial materials. nih.govacs.org This methodology is highly valued for its operational simplicity, atom economy, and the ability to rapidly generate structurally diverse and complex molecules. nih.govacs.org MCRs are instrumental in creating a variety of essential heterocyclic compounds, including chromene derivatives, which are highly valued for their pharmaceutical properties. researchgate.net

The design of MCRs allows for the construction of complex scaffolds in a domino fashion, minimizing the need for isolating intermediates and reducing waste. nih.govacs.org This efficiency has made MCRs a cornerstone in the synthesis of natural products and bioactive compounds. nih.gov An innovative strategy involves the "union of MCRs," where two or more distinct multi-component reactions are combined in one pot to achieve even higher-order molecular complexity, leading to novel 4H-chromene scaffolds. nih.gov

One-Pot Condensation Strategies

One-pot syntheses, which often encompass MCRs, are highly efficient for building chromene frameworks. A common and effective one-pot method for synthesizing 2-amino-4H-chromene derivatives involves the three-component reaction of an aldehyde, malononitrile, and an enolizable C-H acid (such as resorcinol (B1680541) or dimedone). researchgate.netnih.govfrontiersin.org This approach has been widely adopted due to its simplicity and the high yields often achieved. frontiersin.org

For instance, 2-amino-4H-chromenes can be prepared through a one-pot condensation of various phenols, malononitrile, and aromatic aldehydes. nih.gov Similarly, the reaction between cyclohexane-1,2-dione and benzylidenemalononitriles proceeds via a tandem Michael addition-cyclization reaction to furnish 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles. nih.gov Researchers have developed efficient one-pot methods for creating diverse chromone (B188151) and flavonoid derivatives bearing various heterocyclic units through Michael-aldol reactions. nih.gov

The conditions for these one-pot reactions can be varied, utilizing different catalysts and solvent systems to optimize outcomes. For example, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst for the one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov

Below is a table summarizing various one-pot synthetic approaches for chromene derivatives.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehyde | Malononitrile | Dimedone | Nano-kaoline/BF3/Fe3O4 | 2-amino-4H-chromene | sharif.edu |

| Phenol (B47542) | Malononitrile | Aromatic Aldehyde | 3-Nitrophenylboronic acid | 2-amino-4H-chromene | nih.gov |

| Resorcinol | Aryl Aldehyde | Malononitrile | Diethylamine/Ethanol (B145695) | 2-amino-4H-chromene | nih.govfrontiersin.org |

| 2-Hydroxy Chalcone (B49325) | 5-Hydroxy-2-(hydroxymethyl)pyran-4-one | - | Reflux in methylbenzene | 3-hydroxy-pyran-4-one substituted chromone | asianpubs.org |

Catalyst-Free Synthesis Protocols

In line with green chemistry principles, catalyst-free synthetic methods are gaining traction. These protocols reduce reliance on potentially toxic and expensive metal catalysts and simplify product purification. An efficient and facile synthesis of 3-alkyl chromones has been developed using visible light to induce the reaction between o-hydroxyaryl enaminones and α-diazo esters. acs.org This method proceeds at room temperature without any catalyst or additive, offering excellent yields and a broad substrate scope. acs.org

Another example involves a one-pot, catalyst-free process where 2-hydroxy chalcone reacts with 5-hydroxy-2-(hydroxymethyl)pyran-4-one under reflux conditions to yield complex chromone derivatives. asianpubs.org The development of such catalyst- and additive-free methodologies represents a significant advancement in sustainable chemical synthesis. acs.org

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. osi.lv In the synthesis of chromones, this has led to the development of eco-friendly protocols that utilize safer solvents, reduce energy consumption, and employ recyclable catalysts. osi.lvingentaconnect.comresearchgate.net

Conducting reactions without a solvent minimizes waste and avoids the environmental hazards associated with volatile organic compounds. ingentaconnect.combohrium.com Mechanochemistry, such as ball-milling, provides the necessary energy for a reaction by agitating solid reactants in a vessel, offering a solvent-free alternative to traditional solution-phase synthesis. bohrium.comrsc.org This technique has been successfully applied to produce a variety of heterocyclic compounds.

Several one-pot multicomponent protocols for synthesizing chromene derivatives have been developed under solvent-free conditions. sharif.edu For example, the reaction of aldehydes, malononitrile, and enolizable compounds can be catalyzed by nano-kaoline/BF3/Fe3O4 in a solvent-free system, offering high yields, easy work-up, and a recyclable catalyst. sharif.edu Another approach involves the Michael addition of nitromethane (B149229) to chalcone in the presence of alumina (B75360) without any solvent. cmu.edu

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org Performing organic reactions in aqueous media has attracted significant attention as a cornerstone of sustainable chemistry. rsc.org An innovative strategy has been reported that combines two different four-component reactions in water to produce complex 4H-chromene scaffolds in a single step at room temperature. nih.gov

Sequential four-component reactions involving chromone carbaldehydes, Meldrum's acid, a hydroxyl-coumarin or pyrone, and an alcohol have been successfully carried out in aqueous media, demonstrating good to high yields and environmentally friendly features. rsc.org The use of water as a solvent is a key approach in developing green methods for synthesizing biologically active compounds through MCRs and sequential reactions. rsc.org

The use of ultrasound irradiation in organic synthesis can dramatically reduce reaction times, increase yields, and lead to cleaner reactions. researchgate.netresearchgate.netnih.gov This technique, known as sonochemistry, offers a green alternative to conventional heating methods. nih.gov Ultrasound has been employed for the efficient synthesis of chromone-based α-aminophosphonates under solvent-free conditions, providing advantages such as operational simplicity and short reaction times. researchgate.net

Ultrasound irradiation has been successfully applied to the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives from aromatic aldehydes, malononitrile, and dimedone using an orange extract as a green catalyst under solvent-free conditions. researchgate.net This method offers higher yields and shorter reaction times compared to conventional reflux methods. researchgate.netresearchgate.net

The table below highlights various ultrasound-assisted syntheses for chromone analogs.

| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

| Aldehyde, Malononitrile, Dimedone | Orange extract, Solvent-free | 2-amino-4H-chromene-3-carbonitrile | Green catalyst, high yield, short time | researchgate.net |

| 1-(2'-hydroxy-phenyl)-3-phenyl-propenones | Copper acetate, Ethanol | 2-Benzylidenebenzofuran-3(2H)-ones (Aurones) | Faster reaction, higher yield | univ.kiev.ua |

| Chromone, Amine, Trialkyl phosphite | CdS/CNT nanocomposite, Solvent-free | Chromone based α-aminophosphonate | High yield, short time, reusable catalyst | researchgate.net |

| Aldehyde, Malononitrile, β-Naphthol | CAN, aqueous media | Benzo[c]xanthenes | High yield, mild conditions | nih.gov |

Evaluation of Green Metrics (Atom Economy, E-factor, EcoScale)

The principles of green chemistry are increasingly integral to the synthesis of complex organic molecules, including 2-Methyl-4-oxo-4H-chromene-6-carbonitrile and its derivatives. The assessment of a reaction's environmental impact is quantified through various metrics, with Atom Economy (AE), Environmental Factor (E-factor), and EcoScale being among the most prominent. chembam.comsheldon.nl

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The ideal AE is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts.

The Environmental Factor (E-factor) provides a different perspective by quantifying the amount of waste generated per unit of product. sheldon.nllibretexts.org A lower E-factor indicates a more environmentally friendly process, with an ideal value of zero. sheldon.nllibretexts.org This metric considers waste from all sources, including solvents, reagents, and byproducts. sheldon.nl

The EcoScale offers a semi-quantitative tool to evaluate the greenness of a chemical reaction by considering multiple parameters such as yield, price, safety, technical setup, and purification. A score is assigned based on these factors, with a higher score indicating a greener process.

In the context of synthesizing chromene derivatives, such as the analogues of this compound, these green metrics have been applied to assess the sustainability of various synthetic protocols. For instance, a study on the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst reported a high Atom Economy of 99.36% and a low E-factor of 16.68. nih.govrsc.org This indicates a highly efficient and low-waste-producing reaction. The same study reported an EcoScale of 82, classifying the synthesis as excellent. nih.govrsc.org

The following table provides a summary of these green metrics and their implications for chemical synthesis:

| Metric | Definition | Ideal Value | Implication for Green Chemistry |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | 100% | Maximizes the incorporation of reactant atoms into the final product, minimizing waste at the atomic level. |

| E-factor | Mass of waste / Mass of product | 0 | A lower value signifies less waste generation, promoting more sustainable processes. |

| EcoScale | A score based on various reaction parameters (yield, cost, safety, etc.) | >75 (Excellent) | Provides a comprehensive assessment of the overall greenness of a reaction. |

Catalytic Systems in Chromenone Carbonitrile Synthesis

The synthesis of this compound and its analogues is often achieved through multi-component reactions, which are significantly enhanced by the use of catalysts. These catalysts can be broadly categorized into organocatalysts, heterogeneous catalysts, and transition metal catalysts.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the synthesis of chromene derivatives, several organocatalysts have been employed effectively.

L-proline: This naturally occurring amino acid has been used as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. mdpi.com Its bifunctional nature (containing both an acidic and a basic site) allows it to activate both the nucleophile and the electrophile in a reaction.

Piperidine (B6355638), Triethylamine, and Diethylamine: These basic amines are commonly used to catalyze the synthesis of 4H-chromene derivatives through the condensation of an aldehyde, an active methylene (B1212753) compound, and a phenol or enolizable C-H activated compound. nih.gov

2-Aminopyridine: This catalyst has been shown to be an efficient organo-base-catalyst for the synthesis of 2-amino-4H-chromenes. nih.gov

Pyridine-2-carboxylic acid (P2CA): P2CA has been demonstrated as a sustainable and rapid catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.govrsc.org It exhibits dual acid-base behavior, which is crucial for the formation of intermediates and the selective generation of the final product. nih.govrsc.org

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse.

Ag@KF/Natrolite NPs: While specific data on this catalyst for chromenone carbonitrile synthesis is not detailed in the provided context, silver nanoparticles supported on natural zeolites like natrolite are known to be effective heterogeneous catalysts in various organic transformations.

MNPs@Cu: Copper-coated magnetic nanoparticles (MNPs@Cu) have been successfully used as an effective and reusable magnetic nanocatalyst for the one-pot synthesis of 2-amino-4H-chromene derivatives. rsc.org The magnetic nature of these nanoparticles allows for their easy recovery using an external magnet. rsc.org

Nanoporous Na+-montmorillonite perchloric acid: This solid acid catalyst provides an active surface for the reaction to occur, facilitating the synthesis of chromene derivatives.

GOQDs-NS-doped catalyst: Graphene quantum dots doped with nitrogen and sulfur can act as efficient catalysts due to their large surface area and active sites.

Amino functionalized silica (B1680970) gel: Silica gel functionalized with amino groups can act as a solid base catalyst, promoting the synthesis of chromene derivatives under heterogeneous conditions.

Transition Metal Catalysis

Transition metals are widely used in catalysis due to their ability to exist in multiple oxidation states and form complexes with organic molecules. citedrive.com

Ni(II)-bis(oxazoline): Nickel(II) complexes with bis(oxazoline) ligands are known to be effective catalysts in various organic reactions, including asymmetric synthesis. mdpi.com While their specific application in the synthesis of this compound is an area of ongoing research, their potential as Lewis acid catalysts makes them suitable candidates for promoting the necessary bond formations. mdpi.com

The following table summarizes the different types of catalysts used in the synthesis of chromenone carbonitriles and their key features:

| Catalyst Type | Examples | Key Features |

| Organocatalysis | L-proline, Piperidine, Triethylamine, Diethylamine, 2-Aminopyridine, Pyridine-2-carboxylic acid | Metal-free, often biodegradable, can provide enantioselectivity. |

| Heterogeneous Catalysis | Ag@KF/Natrolite NPs, MNPs@Cu, Nanoporous Na+-montmorillonite perchloric acid, GOQDs-NS-doped catalyst, Amino functionalized silica gel | Easy separation and recovery, potential for continuous flow processes, enhanced stability. |

| Transition Metal Catalysis | Ni(II)-bis(oxazoline) | High catalytic activity, ability to catalyze a wide range of reactions, potential for high selectivity. |

Recyclability and Reusability of Catalysts

In the synthesis of chromene derivatives, the reusability of several catalysts has been demonstrated. For example, the pyridine-2-carboxylic acid catalyst was successfully recovered and reused for four cycles with consistent performance. rsc.org Similarly, the MNPs@Cu catalyst, due to its magnetic properties, can be easily separated from the reaction mixture and has been reused multiple times without a significant loss of its catalytic activity. rsc.org Heterogeneous catalysts, by their nature, are designed for easy recovery, often through simple filtration or centrifugation, and subsequent reuse. mdpi.com

Stepwise Synthetic Pathways

The synthesis of 4H-chromene derivatives, including this compound, typically proceeds through a multi-component reaction involving an aldehyde, a malononitrile, and a compound with an active methylene group or an enolizable C-H activated acidic compound. nih.gov A plausible mechanistic pathway involves the following key steps:

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a benzylidenemalononitrile (B1330407) intermediate.

Michael Addition: The next step involves a Michael addition of the enolizable C-H activated compound (such as dimedone or a substituted phenol) to the electron-deficient double bond of the benzylidenemalononitrile intermediate.

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 4H-chromene derivative. researchgate.net

This stepwise pathway highlights the efficiency of multi-component reactions in constructing complex molecular architectures in a single synthetic operation. nih.gov

Ring Closure and Annulation Reactions

A powerful and widely used method for synthesizing chromene derivatives involves a tandem sequence of a Knoevenagel condensation followed by an intramolecular oxa-Michael addition. mdpi.com This approach is particularly effective for constructing 2-amino-4H-chromene-3-carbonitrile scaffolds from simple starting materials. nih.govnih.govresearchgate.net

The reaction mechanism typically begins with the Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com In the context of chromene synthesis, this involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound, such as malononitrile, often catalyzed by a mild base like piperidine or an organocatalyst. mdpi.comresearchgate.net This step generates a reactive α,β-unsaturated intermediate (a benzylidenemalononitrile derivative).

Following the condensation, the phenolic hydroxyl group of the intermediate acts as a nucleophile in an intramolecular oxa-Michael addition, attacking the electron-deficient β-carbon of the newly formed double bond. mdpi.com This cyclization step forms the pyran ring, yielding the final chromene structure. The sequence is highly efficient and can be performed as a one-pot, multicomponent reaction, making it an attractive strategy for generating molecular diversity. nih.govfrontiersin.org

A plausible reaction mechanism is proposed to start with the condensation of a salicylaldehyde with an active methylene compound, catalyzed by a base, to form an iminium ion pair. This is followed by a nucleophilic attack to generate an intermediate which then undergoes elimination. The final step is an intramolecular oxa-Michael addition to yield the chromene product. mdpi.com

Table 1: Examples of Catalysts Used in Knoevenagel-Michael Reactions for Chromene Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Piperidine and p-TsOH | Salicylaldehydes, 1,3-bisarylsulfonylpropenes | Not Specified | Not Specified | High | mdpi.com |

| 2-Aminopyridine | Aromatic aldehydes, malononitrile, 1,3-cyclohexanedione | Not Specified | Not Specified | Excellent | nih.govfrontiersin.org |

| Pyridine-2-carboxylic acid | Substituted aldehydes, malononitrile, dimedone | Water–EtOH (1:1) | Reflux | Up to 98% | nih.gov |

| DABCO | Cyclohexane-1,2-dione, benzylidenemalononitriles | Not Specified | Not Specified | Not Specified | nih.gov |

[3+2]-Cycloaddition reactions represent a sophisticated method for constructing five-membered rings, and they have been applied to the functionalization of the chromenone scaffold. nih.govresearchgate.net This type of reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of chromone chemistry, 3-cyanochromones can act as electron-poor olefins (dipolarophiles) in reactions with various partners to yield complex fused-ring systems, such as cyclopenta[b]chromenocarbonitriles. nih.govresearchgate.netacs.org

For instance, a visible-light-promoted intermolecular [3+2]-cycloaddition between 3-cyanochromones and cyclopropylanilines has been developed. nih.gov This process is initiated by a photocatalyst, leading to the formation of cyclopentachromene derivatives. The presence of an electron-withdrawing group, such as the cyano group at the 3-position of the chromenone, is crucial for increasing its electrophilicity and enabling the reaction to proceed. nih.govacs.org Similarly, chiral phosphine-promoted [3+2] annulation reactions of 3-cyanochromones with Morita-Baylis-Hillman (MBH) carbonates provide efficient access to enantioenriched five-membered ring-fused chromanones. researchgate.netacs.org These reactions are highly valued for their ability to create multiple stereogenic centers with high control over stereoselectivity. researchgate.netacs.org

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of activated aromatic and heterocyclic compounds. ijpcbs.com It is the most suitable method for synthesizing 3-formylchromones (4-oxo-4H-chromene-3-carboxaldehydes) from substituted 2-hydroxyacetophenones. researchgate.netasianpubs.org

The reaction employs the Vilsmeier reagent, which is typically a halomethyleniminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). ijpcbs.comsciforum.net The synthesis of 3-formylchromones proceeds via a double formylation of the starting o-hydroxyacetophenone, followed by cyclization and concomitant dehydration to furnish the chromone ring with a formyl group at the C3 position. researchgate.net This one-step process provides the target compounds in very good yields, typically ranging from 80-90%. sciforum.net The resulting 3-formyl group is a valuable synthetic handle that can be further elaborated to introduce a wide variety of substituents and build more complex molecular architectures. researchgate.netresearchgate.net

Table 2: Synthesis of Substituted 3-Formyl Chromones via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Yield (%) | Reference |

| 2-hydroxyacetophenone derivatives | DMF, POCl₃ | 80 - 90 | sciforum.net |

| 2-hydroxy-3-nitro-5-chloro acetophenone | DMF, POCl₃ | 71 | asianpubs.org |

| 2,5,-dihydroxy acetophenone | DMF, POCl₃ | Not Specified | ijpcbs.com |

Optimization of Reaction Parameters (Temperature, Solvent, Catalyst Loading, Reaction Time)

The efficiency, yield, and selectivity of synthetic routes toward this compound and its analogs are highly dependent on the careful optimization of reaction parameters. Key variables include temperature, solvent, catalyst loading, and reaction time. researchgate.net

Temperature: Reaction temperature plays a critical role. While some chromene syntheses proceed efficiently at room temperature, others require heating to overcome activation energy barriers. For example, in certain multicomponent reactions for chromene synthesis, heating to 100°C in the absence of a catalyst resulted in only trace amounts of product, highlighting the need for thermal energy in specific transformations. researchgate.net Conversely, some enantioselective processes are carried out at room temperature or below to maximize stereocontrol. researchgate.net

Solvent: The choice of solvent can significantly influence reaction rates and yields by affecting reactant solubility and stabilizing transition states. Polar protic solvents like ethanol and water, or mixtures thereof, are commonly used, particularly in green chemistry protocols for synthesizing 2-amino-4H-chromene derivatives. nih.gov The use of a water-EtOH mixture has been shown to reduce reaction times and simplify product isolation. nih.gov In other cases, aprotic solvents like DMSO or chlorobenzene (B131634) are preferred, as seen in certain [3+2]-cycloaddition reactions. researchgate.netacs.org Solvent-free conditions have also been explored, sometimes requiring elevated temperatures to facilitate the reaction. researchgate.net

Catalyst Loading: The amount of catalyst used is a crucial parameter to optimize. Insufficient catalyst may lead to slow reaction rates and low yields, while an excess can be uneconomical and may lead to side reactions. In the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid (P2CA), the optimal catalyst loading was found to be 15 mol%. nih.gov Similarly, in a visible light-promoted [3+2]-cycloaddition, catalyst loading was systematically varied, and 5 mol% of Eosin Y was determined to be optimal; deviations from this amount negatively impacted the reaction efficiency. acs.org

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Reaction times can vary widely, from minutes to several hours, depending on the specific methodology. nih.govmdpi.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction exposure. sciforum.net For instance, a green protocol for chromene synthesis reported high yields in short reaction times of 8-12 minutes. nih.gov

Table 3: Optimization of Reaction Conditions for Chromene Synthesis

| Reaction Type | Parameter Optimized | Optimal Condition | Outcome | Reference |

| [3+2]-Photocycloaddition | Catalyst Loading (Eosin Y) | 5 mol% | 82% yield | acs.org |

| Solvent | DMSO | 82% yield | acs.org | |

| Multicomponent Condensation | Catalyst Loading (P2CA) | 15 mol% | Up to 98% yield | nih.gov |

| Solvent | Water-EtOH (1:1) | Short reaction times | nih.gov | |

| Multicomponent Condensation | Temperature | Room Temperature | 85% yield (with catalyst) | researchgate.net |

| Catalyst Amount | 20 mg | 90% yield | researchgate.net |

Reaction Mechanisms and Mechanistic Elucidation of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile Formation

Proposed Reaction Pathways for Multi-Component Syntheses

The synthesis of the 2-Methyl-4-oxo-4H-chromene-6-carbonitrile core structure is often achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules in a single pot. A plausible and widely accepted pathway for the formation of related 4H-chromene derivatives involves a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence.

In a hypothetical multi-component synthesis tailored for this compound, the likely starting materials would be a substituted salicylaldehyde (B1680747) bearing a nitrile group at the para position to the hydroxyl group (e.g., 4-hydroxy-3-formylbenzonitrile), an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776) to provide the 2-methyl and 4-oxo functionalities, and a suitable catalyst.

The reaction is believed to initiate with a Knoevenagel condensation between the salicylaldehyde derivative and the active methylene compound. This is followed by a Michael addition and an intramolecular cyclization to construct the chromene framework. The final steps would involve tautomerization to yield the stable aromatic chromone (B188151) system.

Detailed Understanding of Key Elementary Steps

Enamine/Enolate Formation

The formation of a reactive intermediate is a critical first step. In the context of the synthesis of this compound, an enolate is the more probable nucleophilic species. When a basic catalyst is employed, it abstracts an acidic α-proton from the active methylene compound, such as ethyl acetoacetate. This deprotonation generates a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group, rendering the α-carbon highly nucleophilic and poised for subsequent reactions. While enamine formation is a common strategy in many organic syntheses, particularly when secondary amines are used as catalysts, the direct use of an active methylene compound like ethyl acetoacetate in a base-catalyzed reaction points towards an enolate-driven mechanism.

Nucleophilic Additions

Following the formation of the enolate, a nucleophilic addition to the carbonyl group of the salicylaldehyde derivative takes place. This is a classic Knoevenagel condensation. The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a β-hydroxy intermediate. This intermediate readily undergoes dehydration to yield an α,β-unsaturated carbonyl compound, a Knoevenagel adduct.

Subsequently, a Michael addition can occur, although in the context of this specific intramolecular cyclization, the initial Knoevenagel product directly proceeds to the cyclization step.

Intramolecular Cyclization Processes

The α,β-unsaturated intermediate formed after the Knoevenagel condensation is primed for intramolecular cyclization. The phenolic hydroxyl group of the salicylaldehyde moiety, often in its deprotonated phenoxide form under basic conditions, acts as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated system in a conjugate addition fashion. This ring-closing step forms the heterocyclic pyran ring of the chromene scaffold. This intramolecular cyclization is a key step that establishes the core bicyclic structure of the target molecule.

Tautomeric Equilibria and Isomerization

After the intramolecular cyclization, the resulting intermediate is a dihydrochromene derivative. This intermediate can exist in tautomeric forms. To achieve the final, stable this compound, a keto-enol tautomerization occurs. The hydrogen on the newly formed stereocenter at the 4-position is labile and can be removed, leading to the formation of a double bond within the pyran ring and the establishment of the aromatic chromone system. This final tautomerization step is a powerful driving force for the reaction, as it leads to a thermodynamically more stable, conjugated system.

Role of Catalysts in Reaction Mechanism Acceleration and Selectivity

Catalysts play a crucial role in the synthesis of this compound, influencing both the reaction rate and selectivity. A variety of catalysts can be employed, ranging from simple bases to more complex organocatalysts and metal-based catalysts.

Base Catalysts: Basic catalysts, such as piperidine (B6355638), triethylamine, or even inorganic bases like potassium carbonate, are commonly used. Their primary role is to facilitate the initial enolate formation by deprotonating the active methylene compound. By increasing the concentration of the highly nucleophilic enolate, the catalyst significantly accelerates the initial Knoevenagel condensation. The base can also promote the subsequent intramolecular cyclization by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Acid Catalysts: While less common for this specific transformation, acid catalysts can also be employed. An acid catalyst would activate the carbonyl group of the aldehyde by protonation, making it more electrophilic and thus more susceptible to nucleophilic attack by the enol form of the active methylene compound. The acid would also catalyze the dehydration of the β-hydroxy intermediate.

Organocatalysts: More sophisticated organocatalysts, such as amino acids or thiourea (B124793) derivatives, can also be utilized. These catalysts can act as bifunctional catalysts, possessing both a basic site to deprotonate the active methylene compound and a hydrogen-bonding donor site to activate the aldehyde. This dual activation can lead to higher reaction rates and, in some cases, enantioselectivity if a chiral catalyst is used.

The choice of catalyst can also influence the selectivity of the reaction, minimizing the formation of side products and favoring the desired reaction pathway. By carefully selecting the catalyst and reaction conditions, chemists can efficiently and selectively synthesize this compound.

Computational and Theoretical Investigations of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a powerful method for investigating the geometries and electronic properties of various molecules. researchgate.net For chromene derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry and analyze its electronic characteristics. researchgate.netekb.eg These studies provide a detailed understanding of the intramolecular charge transfer and delocalization within the molecule, which are crucial for its stability and reactivity. ekb.eg The optimized molecular geometry from DFT calculations provides a foundational understanding of the spatial arrangement of atoms and can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital through which a molecule can donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital through which it can accept electrons, reflecting its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and has higher polarizability. rsc.org

In studies of related chromene derivatives, the HOMO is often distributed over the benzopyran ring system, while the LUMO is also located on this core structure. The specific energies and the gap can be influenced by substituent groups. For instance, a DFT study on coumarin-based pyrano-chromene derivatives calculated the HOMO energy to be -6.708 eV and the LUMO energy to be -1.540 eV, resulting in an energy gap of 5.168 eV for one derivative. rsc.org These values provide a reference for what might be expected for 2-Methyl-4-oxo-4H-chromene-6-carbonitrile.

Table 1: Representative FMO Data for Chromene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrano-chromene derivative 4a rsc.org | -6.708 | -1.540 | 5.168 |

| Pyrano-chromene derivative 4b rsc.org | -7.240 | -0.932 | 6.308 |

| 4–Azidomethyl–6–isopropyl–2H–chromen–2–one researchgate.net | -6.39 | -1.93 | 4.47 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). nih.gov Chemical hardness (η) measures the resistance to change in the electron distribution, with a lower value indicating higher reactivity. rsc.orgrsc.org Conversely, softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational flexibility and dynamic behavior of a molecule, which is essential for understanding its biological function and interactions. nih.govnih.gov By simulating the molecule's trajectory, researchers can observe conformational changes, identify stable conformations, and analyze the stability of ligand-protein complexes. nih.govdntb.gov.ua

While specific MD simulation studies focused solely on the conformational analysis of this compound are not extensively documented, the methodology has been applied to related systems. For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving chromanone derivatives, confirming that the ligands remain stably bound within the protein's active site over the simulation period. nih.gov Such studies are crucial for validating molecular docking results and understanding the dynamic nature of the interactions. nih.govdntb.gov.ua Applying MD simulations to this compound would elucidate its conformational landscape and how its shape might adapt upon binding to a biological target.

In Silico Modeling of Reaction Mechanisms

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, helping to predict product formation and optimize synthesis strategies. The synthesis of 4H-chromene derivatives often involves multi-component reactions, which are efficient procedures for creating complex molecules in a single step. nih.govnih.govrsc.org A common route is the one-pot condensation of an aldehyde, malononitrile, and a phenol (B47542) or resorcinol (B1680541) derivative, often facilitated by a catalyst. nih.govrsc.org

In silico modeling of these reactions can map out the plausible reaction pathway. For instance, the synthesis of 2-amino-4H-chromenes is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol derivative to the resulting intermediate, and subsequent intramolecular cyclization. nih.gov Computational studies can calculate the energy barriers for each step, identify key intermediates, and demonstrate the role of the catalyst in facilitating the reaction, for example, through dual acid-base behavior. rsc.org Such models provide a theoretical foundation for understanding the reaction and can guide the development of more efficient and greener synthetic protocols. rsc.org

Computational Predictions of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their FT-IR, ¹H NMR, and ¹³C NMR spectra. rsc.org These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. rsc.org

Studies on various chromene derivatives have shown a good correlation between the vibrational frequencies and chemical shifts calculated using DFT and those obtained experimentally. rsc.orgrsc.org For example, the simulated stretching vibrational frequency for the –CN group in a chromene derivative was found to be 2376 cm⁻¹, which showed good agreement with the experimental value of 2361 cm⁻¹. rsc.org Similarly, calculated ¹H and ¹³C NMR chemical shifts often match experimental data well, aiding in the assignment of signals to specific atoms in the molecule. rsc.org The application of these computational techniques to this compound would allow for a theoretical prediction of its spectra, which could be used as a reference for experimental characterization.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity of the complex. dntb.gov.uanih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The 4H-chromene scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov

Numerous in silico docking studies have been performed on 4H-chromene derivatives to explore their potential as therapeutic agents. These compounds have been investigated as inhibitors of anti-apoptotic Bcl-2 proteins in cancer cells, with docking studies revealing key hydrogen bond and π-π interactions within the protein's binding site. nih.govtandfonline.com Other studies have explored chromene derivatives as potential inhibitors against proteins from pathogenic fungi and bacteria or as Rab23 protein inhibitors. nih.govresearchgate.net These studies typically show that the chromene derivatives fit well into the active sites of their target proteins, forming stable interactions with key amino acid residues, which correlates with their observed biological activity. nih.govresearchgate.net Molecular docking of this compound against various protein targets could reveal its potential therapeutic applications.

Table 2: Summary of Molecular Docking Studies on Related Chromene Derivatives

| Chromene Derivative | Protein Target | Key Findings |

| 2H-chroman-4-one derivatives nih.gov | Fungal and bacterial proteins | High binding affinity, formation of H-bond and π-π interactions. |

| Chromeno[2,3-b] pyridine (B92270) derivatives researchgate.net | Human Rab23 protein | Favorable interactions of pyran and pyridine moieties with the binding site. |

| 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) tandfonline.com | Anti-apoptotic Bcl-2 protein | Strong and selective inhibition, interaction with overexpressed Bcl-2. |

Exploration of Biological Activity Profiles of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile and Its Derivatives

Anticancer Activity Research

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, with 4H-chromene derivatives emerging as a promising class. Their core structure serves as a versatile template for developing potent antitumor agents that can influence various cancer cell lines through multiple mechanisms of action.

In Vitro Cytotoxicity Assays (Cell Lines)

The cytotoxic potential of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile derivatives has been evaluated against a wide array of human cancer cell lines. These in vitro studies are fundamental in identifying compounds with significant anti-proliferative activity.

A variety of 2-amino-4H-chromene derivatives have demonstrated noteworthy cytotoxicity. For instance, a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles showed good cell growth inhibitory activity against breast cancer cell lines MDA-MB-231, MCF-7, and T47D, with IC50 values often less than 30 μg/mL. nih.gov Specifically, 6-bromo derivatives exhibited promising cytotoxicity with IC50 values ranging from 3.46–18.76 μg/mL, proving more potent than the standard drug etoposide (B1684455) against all tested cell lines. nih.gov The introduction of a halogen at the 6-position of the chromene ring was shown to increase cytotoxic activity. nih.gov

Further studies on different series of 4H-chromene derivatives have confirmed their broad-spectrum anticancer potential. Compounds have been tested against laryngeal carcinoma (Hep2), lung adenocarcinoma (A549), colon carcinoma (HT-29 and HCT-116), cervical cancer (HeLa), and liver cancer (HepG-2) cell lines. benthamdirect.comnih.govfrontiersin.orgresearchgate.net One study found that a 4H-chromene with a C4-malononitrile substitution exhibited excellent activity, comparable to standard drugs like doxorubicin (B1662922) and paclitaxel. researchgate.net Another series of novel flavanones incorporated with chromenes showed remarkable potency toward HCT-116, HepG-2, A-549, and MCF-7 cell lines, with IC50 values in the range of 1.08–2.42 μg/mL. nih.govfrontiersin.org

The substitution pattern on the chromene ring plays a critical role in determining the cytotoxic potency. For example, newly synthesized 2-glyco-3-nitro-2H-chromenes showed improved anticancer potency with the substitution of a halogen or methoxy (B1213986) group at the C-6 position against WiDr multidrug-resistant cells. nih.govfrontiersin.org

Table 1: In Vitro Cytotoxicity of Selected 4H-Chromene Derivatives

| Compound Series | Cell Line(s) | Observed IC50/GI50 Values | Reference |

| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | <30 μg/mL | nih.gov |

| 6-bromo-4-(nitroalkyl)-4H-chromene derivatives | MDA-MB-231, MCF-7, T47D | 3.46–18.76 μg/mL | nih.gov |

| 4H-chromene-based azo chromophores | HCT-116, MCF-7, HepG-2 | 0.3 to 2 μg/mL | nih.govfrontiersin.org |

| Flavanones incorporated with chromenes | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 μg/mL | nih.govfrontiersin.org |

| 2-glyco-3-nitro-2H-chromenes | WiDr | 1.7 to 3.1 μM | nih.govfrontiersin.org |

Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Enzyme Inhibition)

Understanding the mechanisms through which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research indicates that 4H-chromene derivatives can induce cancer cell death through several pathways.

A primary mechanism is the induction of apoptosis, or programmed cell death. One study investigated a specific 4H-chromene carbonitrile derivative, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC), and found it selectively inhibited human leukemic cells (HL-60 and K562) that overexpress the anti-apoptotic protein Bcl-2. tandfonline.com The compound was shown to interact strongly with and downregulate anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby promoting apoptosis. tandfonline.com The ability of 2-amino-4H-chromenes to act as inhibitors of the Bcl-2 protein confirms their role as apoptosis inducers. nih.gov

In addition to apoptosis induction, some derivatives function by arresting the cell cycle at specific phases. For example, certain 4H-benzo[h] chromenes were found to cause cancer cell arrest at the S and G1 phases in MCF-7 and HepG-2 cells, while arresting both the S and G2/M phases in the HCT-116 cell line. nih.gov

Enzyme inhibition is another key mechanism. A series of novel chromene sulfonamide hybrids were evaluated as potential aromatase inhibitors. nih.gov Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a strategy for treating hormone-dependent breast cancer. The study found that most of the synthesized compounds had a significant inhibitory effect on aromatase activity, contributing to their anticancer properties. nih.gov

Antimicrobial Efficacy Studies

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have been extensively studied for their potential to combat a range of microbial threats, including bacteria, fungi, and mycobacteria. nih.govfrontiersin.org

Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

Derivatives of the 4H-chromene scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org

In one study, a series of 2-amino-4H-chromenes were synthesized and evaluated for their antibacterial properties. Several compounds exhibited moderate to potent activity. ias.ac.in For instance, against the Gram-negative bacterium E. coli, certain analogues showed good activity with zones of inhibition of up to 25 mm. ias.ac.in Against the Gram-positive bacterium S. aureus, other derivatives also displayed potent activity with inhibition zones of 25 mm, comparable to the standard drug ampicillin's zone of 30 mm. ias.ac.in

Another study focused on a newly synthesized derivative, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC), which demonstrated remarkable broad-spectrum antibacterial efficacy. rsc.org It was effective against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, and Gram-positive bacteria including Bacillus subtilis and Staphylococcus aureus. rsc.org Similarly, indolyl-4H-chromene derivatives showed significant activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 9.3 μg/mL. frontiersin.org

The agar (B569324) well diffusion method has been commonly used to screen these compounds, with many showing good to excellent results against strains like S. aureus (MTCC 3381) and E. coli (MTCC 433). nanobioletters.com

Table 2: Antibacterial Activity of Selected 4H-Chromene Derivatives

| Compound Series/Derivative | Bacterial Strain(s) | Measurement | Result | Reference |

| 2-amino-4H-chromenes | E. coli | Zone of Inhibition | Up to 25 mm | ias.ac.in |

| 2-amino-4H-chromenes | S. aureus | Zone of Inhibition | Up to 25 mm | ias.ac.in |

| Indolyl-4H-chromene-phenyl prop-2-en-1-ones | S. aureus | MIC | 9.3 μg/mL | frontiersin.org |

| AHMCC | E. coli, K. pneumoniae, B. subtilis, S. aureus | Agar Plate Tests | Remarkable Efficacy | rsc.org |

| 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates | Klebsiella planticola, Micrococcus luteus | In Vitro Potency | Promising Activity | nih.govfrontiersin.org |

Antifungal Activity

In addition to their antibacterial properties, 4H-chromene derivatives have shown considerable efficacy against various fungal pathogens.

Screening of newly synthesized 4H-chromenes bearing a phenoxypyrazole moiety revealed that the majority of the compounds were active against Candida albicans. researchgate.net In another study using the agar well diffusion method, synthesized 2-amino-3-cyano-4H-chromene derivatives showed excellent antifungal outcomes against C. albicans and Fusarium oxysporum. nanobioletters.com

Research into 2-amino-4H-benzochromene-3-carbonitrile derivatives identified compounds with potent activity against a range of fungi. One derivative, 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile, was particularly effective against Aspergillus clavatus, Candida glabrata, Candida dubliniensis, C. albicans, and Candida tropicalis, with MIC values ranging from 8 to ≤128 µg/mL. researchgate.net Another investigation of novel chromenol derivatives found twelve of the fourteen tested compounds to be more active than the reference drugs ketoconazole (B1673606) and bifonazole, with Trichoderma viride being the most sensitive fungus. nih.gov The mechanism of action for these compounds is thought to be the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. nih.gov

Table 3: Antifungal Activity of Selected 4H-Chromene Derivatives

| Compound Series | Fungal Strain(s) | Measurement | Result | Reference |

| 2-amino-4H-chromenes | F. oxysporum, R. oryzae | Zone of Inhibition | Good to Excellent | ias.ac.in |

| 4H-chromenes with phenoxypyrazole | C. albicans, A. fumigatus | MIC | Active | researchgate.net |

| Chromenol derivatives | T. viride, C. albicans, etc. | MIC | 22.1–199.8 µM | nih.gov |

| 2-amino-4H-benzochromene-3-carbonitriles | A. clavatus, Candida spp. | MIC | 8 to ≤128 µg/mL | researchgate.net |

Antimycobacterial Activity

Tuberculosis remains a major global health challenge, necessitating the discovery of new antimycobacterial agents. Chromene-based structures have been explored for this purpose. A study on new 2H-chromene or coumarin-based acylhydrazones revealed potent in vitro activity against the reference strain Mycobacterium tuberculosis H37Rv. nih.gov The most active compounds demonstrated antimycobacterial activity at submicromolar MIC levels (0.13 µM, 0.15 µM, and 0.17 µM) with minimal associated cytotoxicity in human cell lines. nih.gov

Another series of 7-O-alkoxy-4-methylumbelliferone derivatives (a type of coumarin, which shares the chromen-2-one core) were evaluated for antimycobacterial activity. The derivatives with longer alkyl chains (nonyl and decyl) showed the best inhibitory activity against M. tuberculosis H37Rv, with an MIC of 3.13 µg/mL. nih.gov

Anti-inflammatory Properties

The chromone (B188151) skeleton is a recognized privileged structure in the design of anti-inflammatory agents. Derivatives of 4H-chromene have demonstrated significant anti-inflammatory effects in various experimental models. Research has shown that certain synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives can potently inhibit the production of tumor necrosis factor-α (TNF-α)-induced nitric oxide (NO) in both human and porcine chondrocytes. nih.gov In particular, some of these compounds exhibited more powerful inhibitory effects than the natural flavonoid quercetin. nih.gov

The anti-inflammatory mechanism of action for some chromone derivatives involves the downregulation of key inflammatory mediators. For instance, certain 2-phenyl-4H-chromen-4-one compounds have been found to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to a reduction in the expression of NO, interleukin-6 (IL-6), and TNF-α. eurekalert.org Further studies on chroman derivatives have shown inhibition of TNF-α-induced intercellular adhesion molecule-1 (ICAM-1) expression on human endothelial cells, a critical step in the inflammatory response. nih.gov

The evaluation of anti-inflammatory activity is often conducted using in vitro assays, such as the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.combenthamdirect.com Several 2-(2-phenylethyl)chromone (B1200894) dimers isolated from agarwood have demonstrated inhibitory effects on NO production with IC50 values in the micromolar range. mdpi.com Similarly, a series of chromone derivatives incorporating amide groups were assessed for their ability to inhibit NO production, with some compounds showing lower EC50 values than the standard anti-inflammatory drug ibuprofen. benthamdirect.com

While direct studies on this compound are limited in the available literature, the extensive research on structurally similar chromone derivatives strongly suggests its potential as an anti-inflammatory agent. The presence of the chromone core is a key determinant of this activity, and the specific substituents on this scaffold are known to modulate the potency.

Table 1: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one derivatives | Inhibition of NO, IL-6, and TNF-α in LPS-stimulated cells | Downregulated inflammatory mediators via inhibition of TLR4/MAPK pathway. | eurekalert.org |

| Chroman derivatives | Inhibition of TNF-α-induced ICAM-1 expression | Demonstrated inhibition of endothelial cell adhesion molecule expression. | nih.gov |

| 2-(2-Phenylethyl)chromone dimers | Inhibition of NO production in LPS-stimulated RAW264.7 cells | IC50 values in the range of 7.0–12.0 μM. | mdpi.com |

| Chromone derivatives with amide groups | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Some compounds exhibited lower EC50 values than ibuprofen. | benthamdirect.com |

Antioxidant Capacity Investigations

The chromone scaffold is intrinsically linked to antioxidant activity, a property attributed to its ability to scavenge free radicals and chelate metal ions. Numerous studies have investigated the antioxidant potential of chromone derivatives using various in vitro assays.

A common method to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comrsc.org This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. Studies on chromone-based semicarbazones have shown that substitutions on the chromone nucleus, particularly at the C-6 position, can significantly influence their radical scavenging activity. rsc.org For instance, the presence of electronegative groups like fluoro or chloro at the C-6 position was found to enhance the radical scavenging activity compared to electron-donating groups. rsc.org

The structural features of chromone derivatives play a crucial role in their antioxidant potential. The presence and location of hydroxyl groups on the chromone ring are particularly important for their ability to scavenge radicals. tandfonline.com Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for optimal antioxidant activity. mdpi.combenthamdirect.com

While specific data on the antioxidant capacity of this compound is not extensively detailed in the reviewed literature, the general findings for C-6 substituted chromones provide a strong basis for its potential antioxidant properties. The carbonitrile group at the C-6 position, being an electron-withdrawing group, could potentially influence its radical scavenging capabilities. Further experimental validation is necessary to quantify the antioxidant capacity of this specific compound.

Table 2: Antioxidant Activity of Selected Chromone Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| Chromone based Semicarbazones | DPPH radical scavenging assay | Electronegative substituents at C-6 enhance radical scavenging activity. | rsc.org |

| Dietary chromone derivatives | DPPH radical scavenging assay | Established consistent structure-activity relationships for antioxidant role. | mdpi.com |

| 3-Hydroxy chromone derivatives | DPPH radical scavenging assay | Good activity attributed to the presence of phenolic hydroxyl group, 4-oxo group, and 2,3-double bond. | tandfonline.com |

| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Evaluation in rat brain homogenates | Synthesized and evaluated for antioxidant activities. | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in a range of diseases. The chromone scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several chromone derivatives have been identified as potent inhibitors of these enzymes. eurekalert.orgnih.gov

Studies on chromenone-based derivatives have demonstrated their ability to inhibit both AChE and BChE. eurekalert.org Some compounds have shown dual inhibitory activity, while others exhibit selectivity for one enzyme over the other. nih.gov For instance, in one study, the most potent inhibitor of AChE had an IC50 value of 0.08 µM, while the most potent BChE inhibitor had an IC50 of 0.04 µM. nih.gov Molecular docking studies have been employed to understand the binding interactions of these inhibitors within the active sites of the enzymes. eurekalert.orgnih.gov The development of hybrid molecules, such as tacrine-4-oxo-4H-chromene hybrids, has also yielded potent dual inhibitors of cholinesterases and β-secretase 1 (BACE-1), another key enzyme in Alzheimer's disease pathology. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Chromone derivatives have emerged as promising tyrosinase inhibitors. researchgate.netnih.gov A study on novel 4H-chromene-3-carbonitrile derivatives revealed that several compounds exhibited potent tyrosinase inhibitory activity. nih.gov One of the most effective compounds, 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, displayed an IC50 value of 35.38 ± 2.12 µM and acted as a competitive inhibitor. nih.gov Kinetic studies and molecular modeling have been used to elucidate the mechanism of inhibition and the binding interactions with the enzyme's active site. nih.govnih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important therapeutic approach for managing type 2 diabetes. Chromone derivatives have been extensively studied as α-glucosidase inhibitors. nih.govmdpi.comnih.govnih.gov

Several studies have reported that chromone-based compounds exhibit potent α-glucosidase inhibitory activity, often surpassing that of the standard drug acarbose. nih.govnih.gov For example, a series of chromone-isatin derivatives showed excellent inhibitory activity with IC50 values in the low micromolar range. nih.gov Similarly, chromone-based phenylhydrazone and benzoylhydrazone derivatives have been developed as potent α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 6.59 ± 0.09 μM. nih.gov Kinetic studies and molecular docking have provided insights into the inhibitory mechanisms and binding modes of these compounds. nih.govnih.gov

Monoamine Oxidase (MAO) Modulation

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease. The chromone scaffold has been identified as a promising chemotype for the development of potent and selective MAO-B inhibitors. nih.govbenthamdirect.comnih.govmdpi.com

Research has shown that C6-benzyloxy substituted chromones can act as potent, reversible MAO-B inhibitors with IC50 values in the nanomolar range. nih.gov The introduction of flexible side chains at the 3-position of the chromone ring has also been explored, with some derivatives showing promise as selective MAO-B inhibitors. nih.gov Structure-activity relationship studies have been crucial in guiding the design of these inhibitors, highlighting the importance of specific substitution patterns for achieving high potency and selectivity. mdpi.com

Table 3: Enzyme Inhibitory Activity of Selected Chromone Derivatives

| Enzyme | Compound/Derivative | IC50/Ki Value | Inhibition Type | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Chromenone derivative 2l | IC50 = 0.08 ± 0.03 µM | - | nih.gov |

| Butyrylcholinesterase (BChE) | Chromenone derivative 3q | IC50 = 0.04 ± 0.01 µM | - | nih.gov |

| Tyrosinase | 4H-chromene-3-carbonitrile derivative 6f | IC50 = 35.38 ± 2.12 µM | Competitive | nih.gov |

| α-Glucosidase | Chromone-based phenylhydrazone 5c | IC50 = 6.59 ± 0.09 μM | - | nih.gov |

| α-Glucosidase | Chromone-isatin derivative 6j | IC50 = 3.18 ± 0.12 μM | - | nih.gov |

| Monoamine Oxidase B (MAO-B) | 6-[(3-bromobenzyl)oxy]chromone with acidic group on C3 | IC50 = 2.8 nM | Reversible | nih.gov |

| Monoamine Oxidase B (MAO-B) | Chromane-2,4-dione derivative 14b | IC50 = 638 µM, Ki = 94 µM | Reversible, Competitive | nih.gov |

DNA Gyrase B Enzyme Inhibition

Derivatives of the 4H-chromene scaffold have been investigated for their potential to inhibit DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. A molecular docking study analyzed the binding interactions between a series of chromene derivatives and the DNA gyrase B (GyrB) binding pocket of topoisomerase II. researchgate.net This in-silico analysis helps in understanding how these molecules might interfere with the enzyme's function at a molecular level. Structure-activity relationship (SAR) studies have suggested that the substitution of electron-withdrawing groups on the chromene molecule can enhance antimicrobial activities, which may be linked to improved enzyme inhibition. researchgate.net DNA gyrase inhibitors are a critical class of antibacterial agents, and research into new scaffolds like chromene is vital for developing novel therapeutic options. researchgate.net

Succinate (B1194679) Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, plays a crucial role in both the citric acid cycle and the electron transport chain. frontiersin.org It has emerged as a significant target for the development of fungicides in agriculture and potential anticancer agents. frontiersin.orgnih.gov A series of novel 4H-chromene derivatives have been specifically designed and synthesized as potential SDH inhibitors. nih.gov

The inhibitory activity of these compounds was evaluated against SDH, and their antifungal efficacy was tested against several plant pathogens. The research found that many of the synthesized 4H-chromene derivatives exhibited remarkable inhibitory activities. nih.gov Notably, compounds 4b and 4c demonstrated excellent antifungal activity against Sclerotinia sclerotiorum, with efficacy superior to the commercial fungicide fluopyram. Subsequent enzymatic assays confirmed that these compounds also displayed better SDH inhibitory activity than fluopyram. Molecular modeling studies suggest that compound 4c has a stronger affinity for the SDH enzyme compared to fluopyram, providing a rationale for its potent activity. This was the first report of 4H-chromene analogs demonstrating inhibitory activity against succinate dehydrogenase. nih.gov

| Compound | Target Organism/Enzyme | Measurement | Result | Reference |

| 4b | S. sclerotiorum | Antifungal Activity | Better than fluopyram | nih.gov |

| 4c | S. sclerotiorum | Antifungal Activity | Better than fluopyram | nih.gov |

| 4b | Succinate Dehydrogenase (SDH) | Inhibitory Activity | Better than fluopyram | nih.gov |

| 4c | Succinate Dehydrogenase (SDH) | Inhibitory Activity | Better than fluopyram | nih.gov |

Other Biological Activities

The versatile 4H-chromene scaffold has been associated with a wide spectrum of other biological activities, highlighting its importance as a privileged structure in medicinal chemistry. semanticscholar.orgresearchgate.net

Antidiabetic: A series of 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their potential as antidiabetic agents. nih.gov The compounds were screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. The results showed that the tested chromene derivatives exhibited significant inhibitory percentages (IP), ranging from 93.4% to 96.6%, which is comparable to the standard drug Acarbose (IP = 96.5%). Furthermore, the most active compounds were assessed for α-glucosidase inhibition, where they also showed potent activity. nih.gov

Antiepileptic: The anticonvulsant properties of chromone derivatives have been explored in various studies. nih.govresearchgate.net A study involving furochromone derivatives tested their activity in subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizure models. nih.gov Several compounds provided 100% protection against scPTZ-induced seizures, demonstrating significant antiepileptic potential. nih.gov The chromene scaffold is recognized for a range of central nervous system activities, including anticonvulsant effects. researchgate.net

Anti-HIV: Various chromene derivatives have been synthesized and evaluated for their ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Studies have reported the in vitro activity of new fused and non-fused chromene derivatives against HIV-1 and HIV-2 replication in cell cultures. mdpi.commdpi.com Chroman aldehydes, which are structurally related to chromenes, have also been shown to inhibit HIV infectivity in HeLa37 cells. nih.gov

Antihypertensive: The chromene structure is found in compounds exhibiting antihypertensive properties. nih.govnih.gov A study focused on the synthesis and antihypertensive activity of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, demonstrating the potential of this class of compounds in managing hypertension. acs.org

Antimalarial: The chromene scaffold has been identified in molecules with potential antimalarial activity. nih.gov While extensive research has focused on other heterocyclic systems, the exploration of chromene derivatives represents a continuing area of interest in the search for new therapies against Plasmodium parasites.

Antiproliferative: The antiproliferative and anticancer activities of 4H-chromene derivatives are widely documented. nih.govresearchgate.netresearchgate.net These compounds have been evaluated against numerous human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer lines. researchgate.netnih.gov Structure-activity relationship studies have revealed that modifications at various positions of the chromene ring significantly affect the cytotoxic activity. For instance, the presence of a 2-amino group, a 3-cyano group, and a 4-aryl moiety are often considered important for cytotoxicity. researchgate.net Some 4H-benzo[h]chromene derivatives have shown potent antitumor activity, in some cases comparable to standard drugs like Doxorubicin. nih.gov The mechanism of action for some chromene derivatives involves the induction of apoptosis and cell cycle arrest. researchgate.net

| Compound Class | Cell Line(s) | Activity/Finding | Reference |

| 2-Amino-4H-benzo[h]chromenes | MCF-7, HCT-116, HepG-2 | Antiproliferative activity | researchgate.net |

| C4-N,N-dialkylaniline-substituted 4-aryl-4H-chromenes | Hep2, A549, HeLa | Antiproliferative properties | nih.gov |

| 4H-benzo[h]chromenes | MCF-7, HCT-116, HepG-2 | Good antitumor activity | nih.gov |

| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | Good cell growth inhibitory activity | researchgate.net |

| 4-(3,4-dimethoxy)-4H-chromene derivatives | HepG2 | Superior cytotoxicity over vinblastine | researchgate.net |

Antituberculosis: Chromene derivatives have been identified as possessing activity against Mycobacterium tuberculosis. semanticscholar.orgacs.org A series of 4H-chromeno[2,3-d]pyrimidines were synthesized and evaluated for their in vitro antitubercular activity against the Mtb H37Rv strain. Certain derivatives exhibited notable activity, indicating that the chromene scaffold is a viable starting point for the development of new antituberculosis drugs. semanticscholar.orgacs.org

Antivascular: The antivascular potential of chromene derivatives has been investigated, particularly their ability to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth. semanticscholar.org A study on 4-Aryl-4H-chromene derivatives evaluated their in vitro anti-angiogenesis effects, highlighting another mechanism through which these compounds may exert their antitumor activity. researchgate.net

Antihistaminic: A series of (6-Substituted 4-Oxo-4H-chromene-3-yl) methyl N-substituted aminoacetates were synthesized and evaluated for their in vitro antihistaminic activity. nih.gov This was assessed by measuring the inhibition of isotonic contractions induced by histamine (B1213489) on isolated guinea pig ileum. Several compounds in the series exhibited significant antihistaminic activity, with one of the most potent compounds showing 100% inhibition at the tested dose. The study found that substitutions on the chromone ring, such as a chlorine or methyl group at the 6-position, influenced the potency of the compounds. nih.gov

| Compound | R (Position 6) | -NR1R2 | % Inhibition (at 60 µg) | Reference |

| 3k | Cl | 2-pyridylamino | 100 | nih.gov |

| 3o | Cl | Piperidino | 94.8 | nih.gov |

| 3j | CH3 | Piperidino | 73.4 | nih.gov |

| 3e | H | Piperidino | 49.3 | nih.gov |

Anti-TMV: The antiviral activity of chromene-related structures extends to plant pathogens like the Tobacco Mosaic Virus (TMV). Research into natural and synthetic compounds for the control of TMV has identified various molecules capable of inhibiting viral replication. researchgate.netresearchgate.net Studies have shown that certain compounds can reduce the levels of TMV coat protein (TMV-CP) gene transcription and protein expression, confirming their antiviral effects. researchgate.net

Structure Activity Relationship Sar Studies of 2 Methyl 4 Oxo 4h Chromene 6 Carbonitrile Analogs

Impact of Substituent Variation on Biological Potency

The biological potency of chromone (B188151) analogs is profoundly influenced by the substituents at various positions on the bicyclic ring. The parent compound, 2-Methyl-4-oxo-4H-chromene-6-carbonitrile, features a small alkyl group at the C-2 position and a potent electron-withdrawing cyano group at the C-6 position. SAR studies on related chromone series provide insights into how variations of these groups could modulate activity.

Substituents at the C-2 Position: The C-2 position of the chromone ring is a frequent site for modification. Studies on different chromone series have shown that the size and electronic nature of the C-2 substituent are critical. For instance, in a series of 2H-chromene derivatives evaluated as P2Y6 receptor antagonists, replacing a trifluoromethyl group (a strong electron-withdrawing group) at C-2 with a methyl group resulted in an 8- to 9-fold reduction in affinity. nih.gov Similarly, replacing the trifluoromethyl group with a larger phenyl group also decreased activity, indicating a specific requirement for the C-2 substituent in this particular biological target. nih.gov In contrast, for certain anticancer applications, derivatives bearing a phenyl group at the C-2 position exhibited higher activity than those with a methyl group. These findings suggest that while the 2-methyl group is a common structural feature, it may not always confer optimal potency, and its replacement with larger or more electronically distinct groups can significantly alter biological activity.